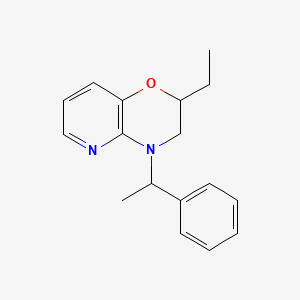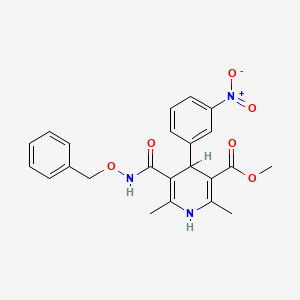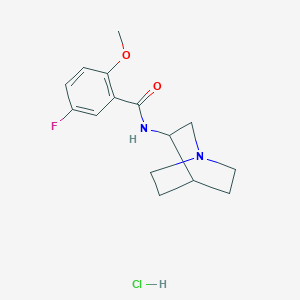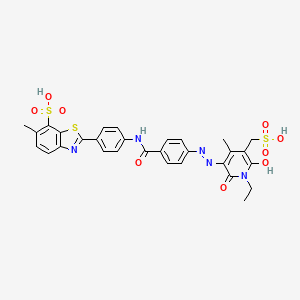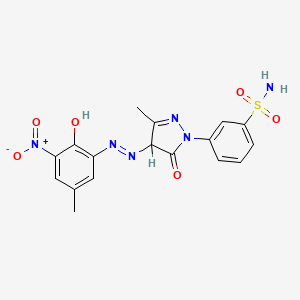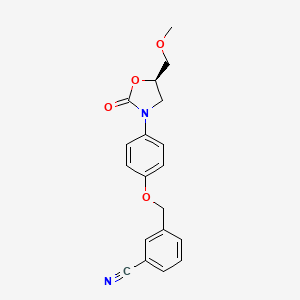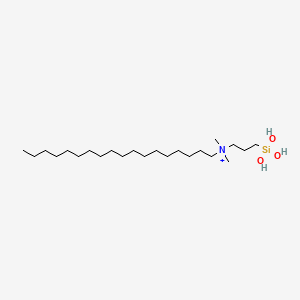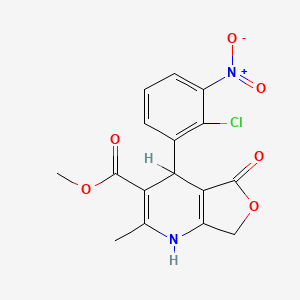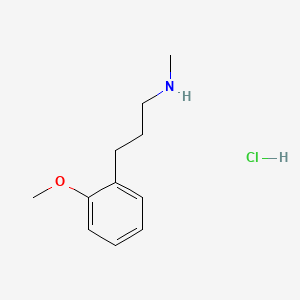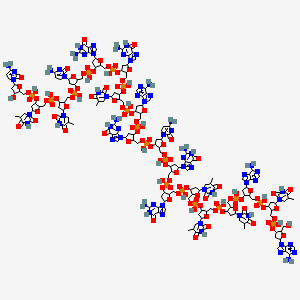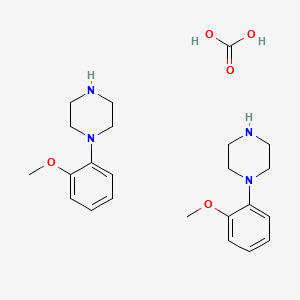
Latanoprost acid arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Latanoprost acid arginine is a compound derived from latanoprost, a prostaglandin F2α analog. Latanoprost is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. Latanoprost acid is the active form of latanoprost, which is hydrolyzed in the eye to exert its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of latanoprost involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Corey lactone intermediate: This involves the Baeyer-Villiger oxidation of a ketone to form a lactone, followed by ring closure to form the γ-lactone.
Reduction and functionalization: The lactone is reduced using diisobutylaluminum hydride (DIBAL-H) at low temperatures to form an alcohol, which is then functionalized to introduce the necessary side chains.
Final esterification: The final step involves esterification to form latanoprost.
Industrial Production Methods
Industrial production of latanoprost typically involves optimizing the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reagent concentrations to minimize side reactions and maximize product formation .
Analyse Des Réactions Chimiques
Types of Reactions
Latanoprost acid arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as DIBAL-H and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Latanoprost acid arginine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their derivatives.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Latanoprost acid is extensively researched for its therapeutic effects in treating glaucoma and ocular hypertension.
Industry: It is used in the development of new ophthalmic drugs and formulations
Mécanisme D'action
Latanoprost acid arginine exerts its effects by binding to prostaglandin FP receptors in the ciliary muscle of the eye. This binding increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. The molecular targets involved include the prostaglandin FP receptors, which mediate the relaxation of the ciliary muscle and enhance fluid drainage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bimatoprost: Another prostaglandin analog used to treat glaucoma.
Travoprost: Similar to latanoprost, it reduces intraocular pressure by increasing aqueous humor outflow.
Tafluprost: A prostaglandin analog with similar therapeutic effects.
Uniqueness
Latanoprost acid arginine is unique due to its dual mechanism of action, involving both the prostaglandin FP receptors and the nitric oxide pathway. This dual action enhances its efficacy in reducing intraocular pressure compared to other prostaglandin analogs .
Propriétés
Numéro CAS |
1224443-39-3 |
|---|---|
Formule moléculaire |
C29H48N4O7 |
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5.C6H14N4O2/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28;7-4(5(11)12)2-1-3-10-6(8)9/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/b6-1-;/t18-,19+,20+,21-,22+;4-/m00/s1 |
Clé InChI |
KSGLGRAPOOXCBD-UQVCEMPKSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canonique |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




